1-Methylpsilocin

Catalog No.
S861741
CAS No.
1465-16-3
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpsilocin

CAS Number

1465-16-3

Product Name

1-Methylpsilocin

IUPAC Name

3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3

InChI Key

MZZRFEIDRWKTKJ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1C=CC=C2O)CCN(C)C

Synonyms

3-(2-(dimethylamino)ethyl)-1-methyl-1H-indol-4-ol

Canonical SMILES

CN1C=C(C2=C1C=CC=C2O)CCN(C)C

Pharmacological Profile

1-MP acts primarily as a selective agonist at the 5-hydroxytryptamine receptor 2C (5-HT2C), displaying a significantly higher affinity for this receptor compared to the 5-HT2A receptor, which is thought to be primarily responsible for the hallucinogenic effects of classical psychedelics like psilocin []. Additionally, 1-MP acts as an inverse agonist at the 5-HT2B receptor, further differentiating its pharmacological profile from psilocin [].

Potential Therapeutic Applications

Based on its unique pharmacological properties, 1-MP is being investigated for its potential therapeutic applications in various conditions, including:

  • Obsessive-compulsive disorder (OCD): Studies in animal models suggest that 1-MP may be effective in reducing compulsive behaviors associated with OCD []. This potential therapeutic effect is thought to be linked to its activity at the 5-HT2C receptor, which is implicated in the pathophysiology of OCD.
  • Cluster headaches: Early research suggests that 1-MP may be effective in preventing the onset of cluster headaches, a debilitating neurological condition characterized by severe, recurring headaches []. However, further research is needed to confirm these findings.
  • Glaucoma: Some studies suggest that 1-MP may have neuroprotective and vasodilatory effects, which could potentially be beneficial in managing glaucoma []. However, more research is required to understand its potential therapeutic role in this condition.

1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine, is a derivative of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. This compound features a methyl group at the nitrogen atom in the indole structure, distinguishing it from psilocin. Like its parent compound, 1-methylpsilocin exhibits psychoactive properties but with a unique receptor profile, primarily acting as a selective agonist at the serotonin 5-HT2C receptor while also engaging the 5-HT2A receptor.

1-Methylpsilocin acts primarily as a selective agonist for the serotonin receptor 5-HT2C, with a higher binding affinity compared to the more commonly targeted 5-HT2A receptor in psychedelics []. Additionally, it acts as an inverse agonist at the 5-HT2B receptor []. This specific receptor profile suggests potential therapeutic applications without the intense hallucinogenic effects associated with 5-HT2A activation.

Studies in mice indicate that 1-Methylpsilocin might be effective in reducing repetitive behaviors associated with Obsessive-Compulsive Disorder (OCD) through its interaction with the 5-HT2C receptor [].

Typical of tryptamines. It can undergo:

  • Dephosphorylation: Similar to psilocybin, it can be converted into 1-methylpsilocin through hydrolysis under acidic or alkaline conditions.
  • Oxidation: The presence of the hydroxyl group allows for potential oxidation reactions, leading to various degradation products.
  • Alkylation: The nitrogen atom can participate in further alkylation reactions, potentially yielding new derivatives.

1-Methylpsilocin demonstrates significant biological activity primarily through its interaction with serotonin receptors. It exhibits:

  • Agonistic Action: It acts selectively on the 5-HT2C receptor with a higher affinity than on the 5-HT2A receptor (IC50 values of 12 nM and 633 nM, respectively) .
  • Psychoactive Effects: In animal models, it induces head-twitch responses dependent on 5-HT2A receptor activation, indicating its psychoactive potential .
  • Behavioral Impact: Unlike psilocin, which affects multiple serotonin receptors leading to varied behavioral outcomes, 1-methylpsilocin appears to have more focused effects due to its selectivity .

Synthesis of 1-methylpsilocin can be achieved through several methods:

  • From Psilocybin: By dephosphorylating psilocybin under acidic conditions.
  • Synthetic Routes: Utilizing tryptamine synthesis techniques such as:
    • Friedel-Crafts Acylation: Starting with 4-hydroxyindole and reacting with oxalyl chloride followed by dimethylamine to yield the desired product.
    • Reduction: Reducing intermediates like indole-3-N,N-dimethylglyoxamide using lithium aluminum hydride .

The applications of 1-methylpsilocin are still under exploration but include:

  • Psychedelic Research: Investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
  • Pharmacological Studies: Used in studies examining serotonin receptor interactions and their implications for drug development.

Research indicates that 1-methylpsilocin interacts primarily with serotonin receptors:

Similar Compounds

Several compounds share structural or functional similarities with 1-methylpsilocin. These include:

Compound NameStructure SimilarityPrimary Activity
PsilocinParent CompoundAgonist at multiple serotonin receptors
5-Methoxy-N,N-dimethyltryptamineStructural analogNon-selective serotonin agonist
4-AcO-DMTEster of psilocinProdrug for psilocin
4-Hydroxy-N,N-diethyltryptamineDimethyl derivativePsychedelic effects
N,N-DimethyltryptamineBasic structureHallucinogenic properties

Uniqueness of 1-Methylpsilocin

What sets 1-methylpsilocin apart is its selective action at the serotonin 5-HT2C receptor while maintaining some activity at the 5-HT2A receptor. This selectivity may confer unique therapeutic benefits and side effect profiles compared to other psychedelic compounds like psilocybin and N,N-dimethyltryptamine.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.141913202 g/mol

Monoisotopic Mass

218.141913202 g/mol

Heavy Atom Count

16

UNII

65MKC68UST

Wikipedia

1-Methylpsilocin

Dates

Modify: 2023-08-15

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